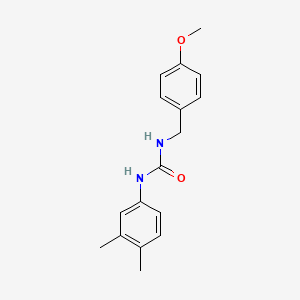

![molecular formula C17H13NO2 B5500238 2-[2-(3-hydroxyphenyl)vinyl]-8-quinolinol](/img/structure/B5500238.png)

2-[2-(3-hydroxyphenyl)vinyl]-8-quinolinol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The compound and its derivatives are typically synthesized through Perkin condensation, involving quinoline groups to form 8-hydroxyquinoline derivatives. These procedures are characterized by elemental analysis, FT–IR spectroscopy, and X-ray crystallography to determine their structures. The synthesis can also involve reactions like the Wittig reaction, highlighting the versatility of approaches for obtaining these compounds and their metal complexes with varying stability constants (Zeng et al., 2007; Yoneda & Azumi, 1984).

Molecular Structure Analysis

The molecular structure of 2-[2-(3-hydroxyphenyl)vinyl]-8-quinolinol derivatives is confirmed through various spectroscopic techniques and crystallography. These compounds can crystallize in different space groups, with their structures stabilized by hydrogen bonds and intermolecular interactions. The crystal structures provide insight into the molecular arrangement and potential reactivity (Zeng et al., 2007).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including cyclization and formation of complexes with metals such as copper and zinc. Their reactivity towards different reagents and conditions can lead to a range of derivatives with distinct properties. The stability of these compounds and their metal complexes has been a subject of study, revealing less stability compared to other quinolinol derivatives (Yoneda & Azumi, 1984; Guolian, 2015).

Scientific Research Applications

Bioimaging Applications

The compound (E)-8-hydroxyl-2-[(E)-2-(2, 4-dihydroxyphenyl)vinyl]-quinoline has been developed as a dual-modal probe for pH detection both in solutions and in vivo, highlighting its significant potential in bioimaging. This compound, through remarkable changes in fluorescence intensity and colorimetric responses across different pH levels, demonstrates its capability for live cell imaging, particularly in PC3 cells. Additionally, the creation of test strips based on this compound underscores its practicality for convenient and efficient pH testing (Qin Zhu et al., 2018).

Supramolecular Coordination Compounds

Research on Cr(III) complexes involving 2-substituted 8-hydroxyquinoline ligands has led to the development of compounds with 3D supramolecular architectures. These complexes, featuring noncovalent interactions like π···π stacking and C-H···π interactions, show promise in the field of materials science. Their good stability and the ultraviolet and fluorescence response alterations upon complexation with Cr(III) indicate potential applications in heavy metal sensing and removal (Chengfeng Zhu et al., 2017).

Electroluminescent Materials

Novel lumophores based on aluminum and zinc metallo-8-hydroxyquinolates have been synthesized, demonstrating their utility as electroluminescent materials. The introduction of an electron-withdrawing substituent in these compounds not only increases their solubility in nonpolar solvents but also results in a blue-shift in the emission wavelength. Such properties make these materials suitable for applications in the development of displays and lighting technologies (T. Hopkins et al., 1996).

Cytotoxic Activity in Cancer Research

The synthesis of 3-hydroxy-2-phenyl-4(1H)-quinolinones substituted at the 7-position with a carboxyl group has been explored for its cytotoxic activity against various cancer cell lines. This research provides valuable insights into the potential therapeutic applications of such compounds in oncology, contributing to the development of new anticancer agents (Miroslav Soural et al., 2006).

Chemical Sensing and Extraction

Studies on the electroanalytical behavior of 7-(1′-vinyl-3′,3′,5′,5′-tetramethylhexyl)-8-quinolinol, the active component of the commercial extractant Kelex 100, have revealed its potential as a chemical sensor. The oxidation process of this compound, primarily attributed to the hydroxyl group of the quinolinic ring, underlines its applicability in the detection and extraction of metals, contributing to advancements in analytical chemistry and environmental monitoring (M. Citores et al., 1992).

Future Directions

Quinazolinone derivatives, including “2-[2-(3-hydroxyphenyl)vinyl]-8-quinolinol”, have shown promise in various applications such as fluorescent probes, biological imaging reagents, and luminescent materials . Future research could focus on developing new quinazolinone molecules for environmentally sensitive probes and two-photon fluorescence bioimaging .

properties

IUPAC Name |

2-[(E)-2-(3-hydroxyphenyl)ethenyl]quinolin-8-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO2/c19-15-5-1-3-12(11-15)7-9-14-10-8-13-4-2-6-16(20)17(13)18-14/h1-11,19-20H/b9-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGCNQHDVSASYMK-VQHVLOKHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)N=C(C=C2)C=CC3=CC(=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)O)N=C(C=C2)/C=C/C3=CC(=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49668425 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxyethyl)-1-methyl-5-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}-1H-benzimidazol-2-amine](/img/structure/B5500161.png)

![N-(4-methoxyphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5500179.png)

![2-ethyl-3,7-bis(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5500183.png)

![4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B5500189.png)

![N-[2-(2-furoylamino)-3-phenylacryloyl]leucine](/img/structure/B5500198.png)

![1'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5500212.png)

![3-allyl-5-{2-[3-(4-chlorophenoxy)propoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5500233.png)

![N-[3-(1H-tetrazol-5-yl)phenyl]propanamide](/img/structure/B5500248.png)

![ethyl N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycinate](/img/structure/B5500249.png)

![N-[(5-chloro-2-methoxyphenyl)sulfonyl]alanine](/img/structure/B5500260.png)